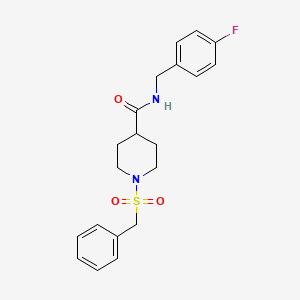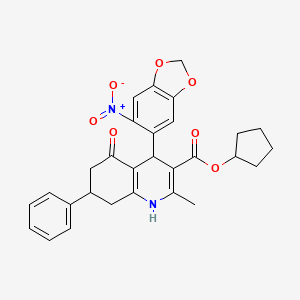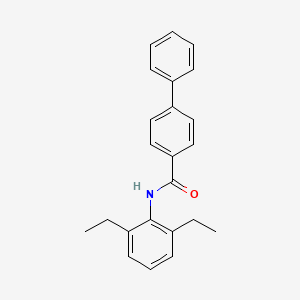
1-(benzylsulfonyl)-N-(4-fluorobenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzylsulfonyl)-N-(4-fluorobenzyl)-4-piperidinecarboxamide, also known as BMS-986177, is a small molecule inhibitor that has been developed as a potential treatment for various diseases. It is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in regulating immune cell trafficking.
作用机制
1-(benzylsulfonyl)-N-(4-fluorobenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the S1P1 receptor, which is expressed on the surface of various immune cells. The binding of S1P to this receptor plays a crucial role in regulating immune cell trafficking, particularly the egress of lymphocytes from lymphoid organs. By blocking the S1P1 receptor, this compound prevents lymphocytes from leaving lymphoid organs and entering peripheral tissues, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on immune cell trafficking. In preclinical studies, it has been shown to reduce the number of lymphocytes in peripheral tissues, such as the spleen and lymph nodes. It has also been shown to reduce inflammation in various animal models of autoimmune diseases and cancer. In addition, this compound has been shown to have a good safety profile in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of using 1-(benzylsulfonyl)-N-(4-fluorobenzyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the S1P1 receptor. This means that it can be used to specifically target immune cell trafficking without affecting other S1P receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 1-(benzylsulfonyl)-N-(4-fluorobenzyl)-4-piperidinecarboxamide. One area of interest is its potential use in treating autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Another area of interest is its potential use in treating cancer, particularly in combination with other cancer therapies. In addition, further studies are needed to determine the optimal dosing and administration of this compound in different experimental settings.
合成方法
The synthesis of 1-(benzylsulfonyl)-N-(4-fluorobenzyl)-4-piperidinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine with an N-Boc group. The protected piperidine is then reacted with 4-fluorobenzyl bromide to form the corresponding N-4-fluorobenzyl piperidine. The benzylsulfonyl chloride is then added to the reaction mixture to form the final product, this compound. The overall yield of the synthesis is around 20%.
科学研究应用
1-(benzylsulfonyl)-N-(4-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a significant impact on immune cell trafficking, making it a potential treatment for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. It has also been studied for its potential use in treating cancer, as S1P1 has been implicated in the growth and metastasis of certain types of cancer.
属性
IUPAC Name |
1-benzylsulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-19-8-6-16(7-9-19)14-22-20(24)18-10-12-23(13-11-18)27(25,26)15-17-4-2-1-3-5-17/h1-9,18H,10-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBQMINBFPIIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-allyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4938762.png)
![1-(2,4-dimethylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4938764.png)
![2-methoxy-N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4938765.png)

![3-isopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-5-isoxazolecarboxamide](/img/structure/B4938783.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4938787.png)


![2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4938828.png)
![N-(2,5-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4938835.png)
![2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4938841.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile](/img/structure/B4938845.png)
![N-[(4-bromo-2-thienyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4938850.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938858.png)
